N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole-5-carboxamide core linked via an ethyl chain to a pyrazole ring substituted at the 4-position with a furan-3-yl group.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-9-12(21-17-16-9)13(19)14-3-4-18-7-11(6-15-18)10-2-5-20-8-10/h2,5-8H,3-4H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTZXKRPRYJFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Structure
The compound can be synthesized through various chemical pathways involving the reaction of furan derivatives with pyrazole and thiadiazole moieties. The general synthetic route includes:
- Formation of the Pyrazole Ring : The furan derivative is reacted with hydrazine derivatives to form substituted pyrazoles.
- Thiadiazole Formation : The pyrazole is then reacted with thioketones or isothiocyanates to introduce the thiadiazole ring.
- Final Coupling : The carboxamide group is introduced through acylation reactions.
1. Anticancer Activity
Research has demonstrated that compounds containing thiadiazole and pyrazole moieties exhibit significant anticancer properties. A study on similar derivatives showed that certain compounds had IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, a related compound demonstrated an IC50 of 3.3 μM against MDA-MB-231 cells, indicating potent activity .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Compound A | A549 | 5.0 |
| Compound B | HeLa | 4.7 |
2. Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. Compounds with similar structural features have shown notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives exhibited inhibition rates exceeding 50% at concentrations around 100 μg/mL against Xanthomonas oryzae and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Rate (%) |
|---|---|---|
| This compound | E. coli | TBD |
| Compound C | S. aureus | 56 |
| Compound D | Xanthomonas oryzae | 30 |
3. Anti-inflammatory Activity
Compounds with thiadiazole structures have also been evaluated for their anti-inflammatory effects. Preliminary studies indicate that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve modulation of NF-kB signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study A : A derivative of thiadiazole demonstrated significant tumor reduction in xenograft models when administered in combination with standard chemotherapy agents.
- Case Study B : In a clinical trial focusing on antimicrobial resistance, a related compound showed superior efficacy compared to traditional antibiotics in treating resistant bacterial infections.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and thiadiazole moieties undergo hydrolysis under acidic/basic conditions:
Mechanistic studies indicate that acid-catalyzed amide hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Base-mediated thiadiazole ring cleavage involves hydroxide ion attack at the electron-deficient C5 position .
Nucleophilic Substitutions
The carboxamide’s NH group participates in nucleophilic reactions:
Key Example : Reaction with hydrazonoyl halides (e.g., 2-chloro-3-oxobutanoate)
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Conditions : EtOH, triethylamine, 60°C (8–10 hrs)
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Product : Hydrazone-linked thiazole derivatives
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Yield : 65–78%
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Mechanism : Deprotonation of amide NH → nucleophilic attack on α-haloketone
Cyclization Reactions
The ethylenediamine linker enables intramolecular cyclization:
With hydrazine hydrate :
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Conditions : Ethanol, reflux (6 hrs)
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Product : 5-(furan-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]thiadiazine
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Yield : 81%
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Structural Confirmation : IR (loss of amide C=O at 1675 cm⁻¹),H-NMR (new multiplet at δ 4.2 ppm for CH₂-N)
Electrophilic Aromatic Substitution
The pyrazole and furan rings undergo regioselective substitutions:
X-ray crystallography of nitrated products confirms retention of the thiadiazole-carboxamide framework .
Oxidation/Reduction Pathways
Oxidation :
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Reagent : m-Chloroperbenzoic acid (mCPBA)
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Product : Thiadiazole S-oxide derivative
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Yield : 54%
Reduction :
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Reagent : NaBH₄/NiCl₂
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Product : Secondary alcohol via amide carbonyl reduction
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Yield : 62%
Cross-Coupling Reactions
Pd-catalyzed Suzuki coupling at the furan ring:
| Aryl Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 5-(4-Methoxyphenyl)-furan derivative | 68% |
Reaction monitored by LC-MS ([M+H]⁺ = 427.2) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
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Onset Temp : 218°C
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Major Decomposition Products : CO₂, NH₃, furan fragments (GC-MS confirmation)
Critical Analysis of Reactivity Trends
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Steric Effects : The 4-methyl group on the thiadiazole ring hinders electrophilic attacks at C4/C5 positions .
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Electronic Effects : The pyrazole’s N1 lone pairs direct nitration to the C4 position (Hammett σ⁺ = +0.79) .
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Solvent Dependence : DMF enhances cross-coupling yields (ε = 37) vs. THF (ε = 7.5).
This compound’s multifunctional architecture enables its use in synthesizing polyheterocyclic scaffolds, with applications in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and catalytic asymmetric reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
(a) N-(4-[3,5-Bis(trifluoromethyl)-1H-Pyrazol-1-yl]phenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide (BTP2)
- Key Differences: BTP2 substitutes the ethyl linker with a phenyl group and features bis(trifluoromethyl) groups on the pyrazole ring instead of a furan-3-yl group .
- Bioactivity :
(b) N-(2-(3-(Furan-2-yl)-6-Oxopyridazin-1(6H)-yl)ethyl)-4-Methyl-2-(1H-Pyrrol-1-yl)Thiazole-5-Carboxamide
- Key Differences: Replaces the thiadiazole core with a thiazole ring and incorporates a pyridazinone moiety . The pyrrole substitution on the thiazole may enhance solubility compared to the thiadiazole’s sulfur atom.
- Relevance :
- Demonstrates the pharmacological versatility of furan-containing heterocycles but lacks the calcium channel-targeting profile of BTP2 analogs.
Functional Group Variations in Thiadiazole-Pyrazole Hybrids
(a) 5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamide Derivatives
- Key Differences: These derivatives (e.g., 3a–3p in ) feature dual pyrazole rings with chloro and cyano substituents instead of a thiadiazole-furan system.
- Synthesis :
(b) N-(3-Methoxyphenyl)-5-(Pyridin-4-yl)-1,3,4-Thiadiazole-2-Carboxamide (18m)
Calcium Channel Modulation
- BTP2 Analogs: Exhibit IC₅₀ values in the nanomolar range for TRPC3/6 inhibition, critical in vascular and immune pathologies .
Comparative Data Table
Q & A
Basic: What are the typical synthetic routes for preparing N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving:
- Condensation reactions between pyrazole and thiadiazole precursors, as seen in analogous pyrazole-thiadiazole hybrids (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, synthesized via Suzuki coupling and cyclocondensation) .
- Functionalization of intermediates (e.g., alkylation of pyrazole-ethylamine derivatives with thiadiazole carboxamide groups) .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate nucleophilic substitution reactions .
Basic: How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on characteristic signals:
- Thiadiazole protons (δ 8.5–9.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .
- Furan protons (δ 7.0–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns should align with pyrazole-thiadiazole cleavage .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C-S, ~650–750 cm⁻¹) functional groups .
Advanced: What strategies optimize reaction yields for pyrazole-thiadiazole hybrids under conflicting solvent conditions?
Methodological Answer:
- Controlled temperature : Reactions at 50–60°C in DMF improve solubility of intermediates while minimizing side reactions (e.g., hydrolysis) .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .
- Statistical optimization : Employ Design of Experiments (DoE) to resolve contradictions in solvent polarity vs. reactivity, as demonstrated in similar triazole-thiadiazole syntheses .
Advanced: How can contradictions in reported biological activity data for pyrazole-thiadiazole derivatives be analyzed?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on furan vs. thiadiazole) using bioassay data from analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to isolate experimental variability .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR) and reconcile discrepancies between in silico predictions and empirical data .
Advanced: What crystallographic refinement protocols are recommended for resolving disordered structures in pyrazole-thiadiazole derivatives?
Methodological Answer:
- SHELXL refinement : Apply restraints/constraints to manage disorder in flexible ethyl linker groups. Use PART instructions for split positions .
- High-resolution data : Collect data at <1.0 Å resolution to resolve overlapping electron density (e.g., furan-thiadiazole torsional angles) .
- Twinned data handling : For non-merohedral twinning, refine using HKLF5 format in SHELXL and validate with ROTAX/PLATON .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular dynamics (MD) simulations : Assess binding stability of the compound with target enzymes (e.g., 50 ns simulations in GROMACS to evaluate hydrophobic pocket interactions) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors on thiadiazole) using MOE or Schrödinger .
Basic: What stability challenges arise during storage of pyrazole-thiadiazole derivatives, and how are they mitigated?
Methodological Answer:
- Hydrolysis susceptibility : Store under anhydrous conditions (desiccator with P₂O₅) to prevent thiadiazole ring cleavage .
- Light sensitivity : Use amber vials to avoid photodegradation of the furan moiety .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How should researchers address contradictions between computational predictions and experimental bioassay results?
Methodological Answer:
- Force field validation : Cross-check docking results with multiple force fields (e.g., AMBER vs. CHARMM) to identify parameter biases .
- Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
- Experimental controls : Validate assays with known inhibitors (e.g., CDPPB for mGluR5 studies) to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
